2,6-Dibromophenolindophenol Sodium Salt
Overview
Description
2,6-Dibromophenolindophenol Sodium Salt: is a chemical compound with the molecular formula C12H6Br2NNaO2 and a molecular weight of 378.98 g/mol . It is known for its use as a redox indicator in various chemical and biological applications. The compound is characterized by its ability to undergo color changes upon reduction, making it useful in titrimetric analyses and other redox-based assays.
Mechanism of Action
Target of Action
A similar compound, 2,6-dichlorophenolindophenol, is known to be used for the determination of vitamin c (ascorbic acid) , suggesting that 2,6-Dibromoindophenol Sodium Salt might have a similar target.
Mode of Action
It’s worth noting that redox dyes like 2,6-dichlorophenolindophenol are typically involved in electron transfer reactions .
Biochemical Pathways
Redox dyes are generally involved in redox reactions, which are integral to many biochemical pathways, including cellular respiration and photosynthesis .
Result of Action
Redox dyes like 2,6-dichlorophenolindophenol can cause changes in color as they are reduced or oxidized, which can be used to measure the rate of certain biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromophenolindophenol Sodium Salt typically involves the bromination of phenolindophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the phenol ring. The reaction is usually performed in an aqueous medium with the presence of a brominating agent such as bromine water or N-bromosuccinimide (NBS). The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The raw materials, including phenolindophenol and brominating agents, are fed into reactors where the bromination reaction takes place. The reaction mixture is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product in high purity. Quality control measures are implemented to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromophenolindophenol Sodium Salt undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound acts as a redox indicator, changing color upon reduction. This property is utilized in titrimetric analyses to determine the concentration of reducing agents.
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents such as ascorbic acid and sodium thiosulfate. The reactions are typically carried out in aqueous solutions at room temperature.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to substitute the bromine atoms.
Major Products Formed:
Scientific Research Applications
2,6-Dibromophenolindophenol Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in titrimetric analyses to determine the concentration of reducing agents in solutions.
Biology: Employed in studies of electron transfer reactions in biological systems, including photosynthesis research.
Medicine: Utilized in assays to measure the antioxidant capacity of biological samples.
Comparison with Similar Compounds
2,6-Dichlorophenolindophenol Sodium Salt: Similar in structure but contains chlorine atoms instead of bromine. It is also used as a redox indicator.
2,6-Diiodophenolindophenol Sodium Salt: Contains iodine atoms and exhibits similar redox properties.
Uniqueness: 2,6-Dibromophenolindophenol Sodium Salt is unique due to its specific bromination pattern, which imparts distinct redox properties and reactivity compared to its chlorinated and iodinated counterparts. The bromine atoms influence the compound’s electron density and reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFDCGLVVOTKOS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Br)Br)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063852 | |
Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-23-6 | |
Record name | 2,6-Dibromoindophenol sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-4-[(p-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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